molecular formula C20H24N2O3S2 B2947212 (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one CAS No. 303792-88-3

(Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one

Cat. No. B2947212
M. Wt: 404.54
InChI Key: RADUMDSSNHQPIO-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one, also known as Morinamide, is a synthetic compound that has been widely studied for its potential therapeutic applications. Morinamide belongs to the class of thiazolidinone derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one involves the condensation of 2-thioxothiazolidin-4-one with 6-morpholino-6-oxohexanal followed by the addition of benzaldehyde to form the final product.

Starting Materials
2-thioxothiazolidin-4-one, 6-morpholino-6-oxohexanal, benzaldehyde

Reaction
Step 1: Condensation of 2-thioxothiazolidin-4-one with 6-morpholino-6-oxohexanal in the presence of a base such as sodium hydroxide or potassium hydroxide to form the intermediate (Z)-5-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one., Step 2: Addition of benzaldehyde to the intermediate in the presence of a catalyst such as piperidine or pyridine to form the final product (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one.

Scientific Research Applications

(Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. In cancer research, (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In inflammation research, (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In infectious disease research, (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one has been shown to exhibit antimicrobial activity against a range of bacteria and fungi.

Mechanism Of Action

The exact mechanism of action of (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation, inflammation, and microbial growth. (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell differentiation. (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Additionally, (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one has been shown to disrupt the integrity of bacterial and fungal cell membranes, leading to their death.

Biochemical And Physiological Effects

(Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. In vitro studies have shown that (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one can inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines and chemokines, and exhibit antimicrobial activity against a range of bacteria and fungi. In vivo studies have shown that (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one can reduce the growth of tumors in animal models, reduce the severity of inflammatory diseases, and improve the survival of animals infected with bacteria or fungi.

Advantages And Limitations For Lab Experiments

One of the advantages of using (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various diseases and physiological processes. Additionally, (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one in lab experiments is its potential toxicity, which can vary depending on the dose and duration of exposure. Therefore, it is important to carefully evaluate the toxicity of (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one in vitro and in vivo before using it in lab experiments.

Future Directions

There are several future directions for research on (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one, including the development of more potent and selective analogs, the identification of its molecular targets, and the evaluation of its therapeutic potential in various diseases. One area of research that has received increasing attention is the role of (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one in epigenetic regulation, particularly in the context of cancer. (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one has been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression and cell differentiation. Therefore, further studies on the epigenetic effects of (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one may provide insights into its potential therapeutic applications in cancer and other diseases.

properties

IUPAC Name

(5Z)-5-benzylidene-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S2/c23-18(21-11-13-25-14-12-21)9-5-2-6-10-22-19(24)17(27-20(22)26)15-16-7-3-1-4-8-16/h1,3-4,7-8,15H,2,5-6,9-14H2/b17-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADUMDSSNHQPIO-ICFOKQHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCCCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)CCCCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one

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